molecular formula C18H17BrN2O2S B3958189 ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate

Cat. No.: B3958189
M. Wt: 405.3 g/mol
InChI Key: POJGIDXPRWAXMU-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate is a complex organic compound that features a benzimidazole ring, a bromophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the sulfanyl group and the bromophenyl group. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the bromophenyl group may enhance binding affinity through hydrophobic interactions. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Methyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and enhance biological activity. Its combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-2-23-17(22)16(11-12-7-9-13(19)10-8-12)24-18-20-14-5-3-4-6-15(14)21-18/h3-10,16H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGIDXPRWAXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate
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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate
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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate
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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate
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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate
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ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate

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